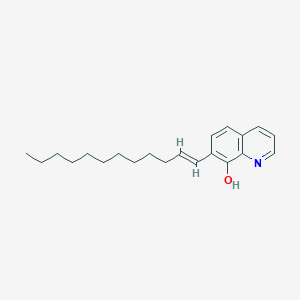![molecular formula C12H11N5 B12899028 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62538-00-5](/img/structure/B12899028.png)
4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the m-tolyl group adds to the compound’s chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-m-tolyl-5-arylidene-2,4-thiazolidinediones: These compounds also contain the m-tolyl group and have been studied for their antidiabetic activity.
1,3,4-oxadiazole derivatives: These compounds share structural similarities with triazoles and have been investigated for their antifungal and antibacterial activities.
Uniqueness
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62538-00-5 |
|---|---|
Molekularformel |
C12H11N5 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(5-9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChI-Schlüssel |
UJXOYDVWZGLUOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


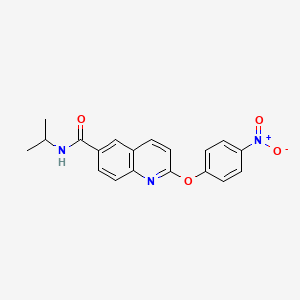
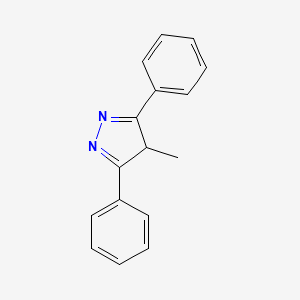
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
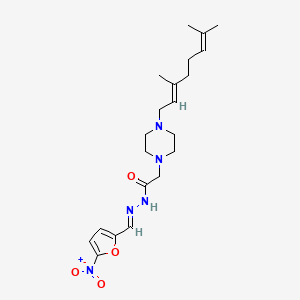
![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
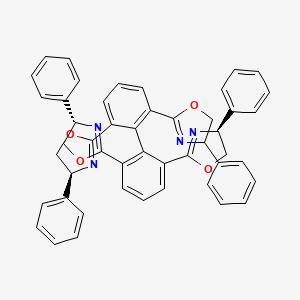
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
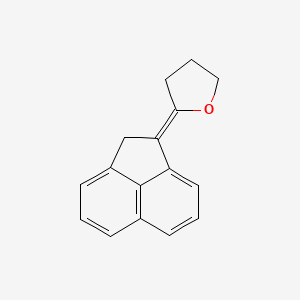
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)

